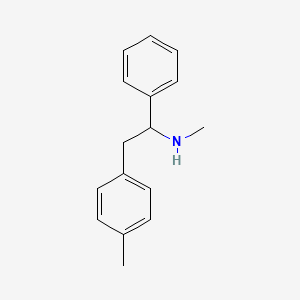
N-Methyl-2-(4-methylphenyl)-1-phenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by its structural framework, which includes a phenyl ring substituted with a methyl group and an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)-1-phenylethanamine typically involves the alkylation of 2-(4-methylphenyl)-1-phenylethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2-(4-methylphenyl)-1-phenylethanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-methyl-2-(4-methylphenyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in research to study its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: It has been investigated for its potential therapeutic effects, including its use as a psychoactive agent.
Industry: The compound is utilized in the production of various pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of N-methyl-2-(4-methylphenyl)-1-phenylethanamine involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin, dopamine, and norepinephrine receptors, leading to the release and reuptake inhibition of these neurotransmitters. This results in altered mood, perception, and cognitive functions.
類似化合物との比較
Similar Compounds
N-methyl-1-phenylethanamine: Lacks the methyl group on the phenyl ring.
2-(4-methylphenyl)-1-phenylethanamine: Lacks the N-methyl group.
N-methyl-2-phenylethanamine: Lacks the methyl group on the aromatic ring.
Uniqueness
N-methyl-2-(4-methylphenyl)-1-phenylethanamine is unique due to the presence of both the N-methyl group and the methyl group on the aromatic ring. This structural configuration contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
6271-60-9 |
|---|---|
分子式 |
C16H19N |
分子量 |
225.33 g/mol |
IUPAC名 |
N-methyl-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)12-16(17-2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
InChIキー |
TXFQRXXAMKZVOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


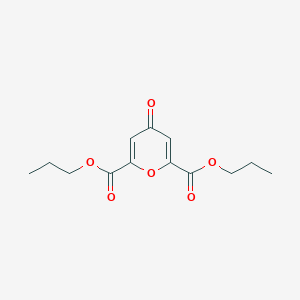
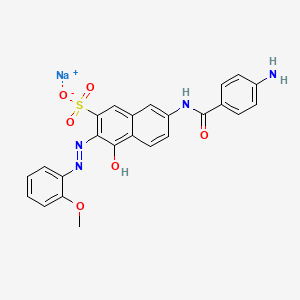
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
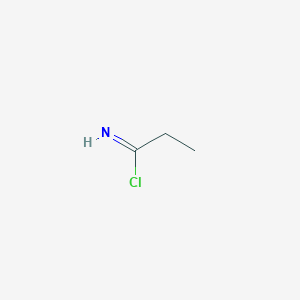
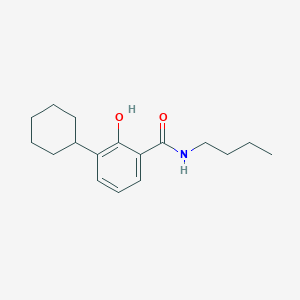
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
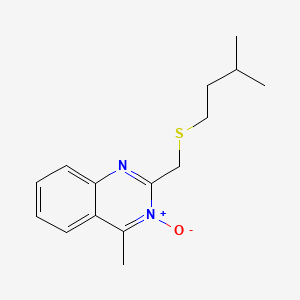

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)
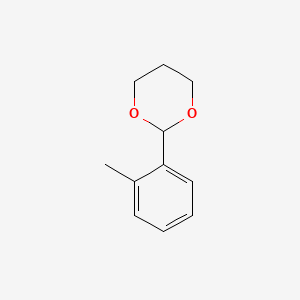
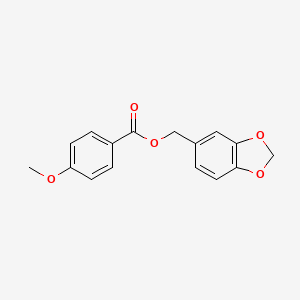
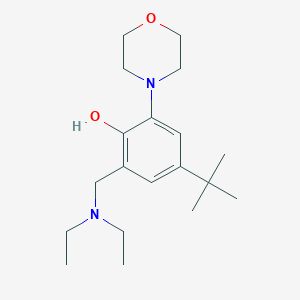
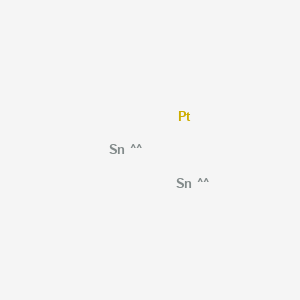
![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
